molecular formula C18H29NO3S B2937879 N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 946309-61-1

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2937879
CAS No.: 946309-61-1
M. Wt: 339.49
InChI Key: ZNOZNVZLQNQFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (2-position), methyl (4-position), and isopropyl (5-position) groups. The sulfonamide group at the 1-position is further substituted with a cycloheptyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cycloheptyl group, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

N-cycloheptyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-13(2)16-12-18(17(22-4)11-14(16)3)23(20,21)19-15-9-7-5-6-8-10-15/h11-13,15,19H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOZNVZLQNQFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related sulfonamides with variations in substituents and biological targets:

Compound Name Molecular Formula Key Substituents Biological Activity/Target References
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide C20H30N2O3S Cycloheptyl, methoxy, methyl, isopropyl Unknown (predicted: COX-2/P2X3 receptor interaction)
5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide (Gefapixant) C14H19N5O4S Diaminopyrimidinyloxy, methoxy, isopropyl Purinergic (P2X3) receptor antagonist
2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl}-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide C23H20N4O5S Quinazolinone, ethenyl-sulfamoylphenyl, methoxy COX-2 inhibitor
4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide C12H17NO3S Methoxy, methyl, isopropyl Not specified (structural analog)

Key Observations

Substituent Impact on Activity: The cycloheptyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., isopropyl or methyl). This may enhance membrane permeability but reduce solubility in aqueous environments. Gefapixant’s diaminopyrimidinyloxy group enables specific binding to purinergic receptors, highlighting how heterocyclic substituents can dictate target selectivity . Quinazolinone-containing analogs () demonstrate COX-2 inhibition, suggesting that fused heterocycles enhance enzyme affinity .

Biological Target Divergence: Despite shared sulfonamide and methoxy motifs, substituent variations lead to divergent applications. For example, gefapixant targets P2X3 receptors for chronic cough, while quinazolinone derivatives inhibit COX-2 in inflammation .

Synthetic Approaches: Chlorosulfonation-amidation () is a common method for sulfonamide synthesis. The target compound likely requires cycloheptylamine as the amine source, differing from gefapixant’s diaminopyrimidine intermediate .

Computational Predictions: AutoDock Vina () could model the target compound’s binding to COX-2 or P2X3 receptors, leveraging structural similarities to known inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.